molecular formula C13H15NO4 B1601613 Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate CAS No. 36848-69-8

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B1601613
CAS No.: 36848-69-8
M. Wt: 249.26 g/mol
InChI Key: YHESBDUINPOZFB-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate: is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol. This compound is known for its unique structure, featuring a cyano group and two methoxy groups on a phenyl ring, making it a valuable intermediate in organic synthesis and various scientific applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzaldehyde as the starting material.

  • Reaction Steps: The aldehyde undergoes a Knoevenagel condensation with cyanoacetate in the presence of a base (e.g., piperidine) to form the intermediate ethyl cyanoacetate derivative.

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Process: Industrial production often employs a batch process where the reaction is carried out in large reactors under controlled temperature and pressure conditions.

  • Catalysts: Various catalysts, such as Lewis acids, may be used to enhance the reaction efficiency and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of ethyl 2-(3,4-dimethoxyphenyl)ethylamine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) are typical reagents.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Ethyl 2-(3,4-dimethoxyphenyl)ethylamine.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, including cancer and neurological disorders. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate exerts its effects depends on its specific application. For instance, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition of specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate: Similar structure but with a different placement of the cyano group.

  • Ethyl 2-cyano-4-(3-methyl-2-oxazolidinylidene)-2-butenoate: Contains a different functional group on the phenyl ring.

  • 2-Propenoic acid, 2-cyano-3-(3,4-dimethoxyphenyl)-, ethyl ester: Another ester derivative with a similar core structure.

Uniqueness: Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate stands out due to its specific arrangement of functional groups, which influences its reactivity and applications in various fields.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in organic synthesis and beyond.

Properties

IUPAC Name

ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHESBDUINPOZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510533
Record name Ethyl cyano(3,4-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36848-69-8
Record name Ethyl cyano(3,4-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

25.7 g (1.1 mol eq.) of sodium in small pieces were added gradually to a solution of 198 g (1.1 mol) of homoveratronitrile in 500 ml of diethyl carbonate in such a manner that the temperature remained at approximately 100°. Thereafter, the reaction mixture was heated to reflux for 1 hour, evaporated under reduced pressure, treated with cooled water, acidified with 70 ml of glacial acetic acid and extracted with ether. The combined organic extracts were dried and evaporated. The residual oil was distilled in a high vacuum, whereby ethyl 3,4-dimethoxyphenylcyanoacetate was obtained, b.p. 170°-172°/70 Pa. HPLC purity >99%.
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25.7 g
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198 g
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500 mL
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Synthesis routes and methods III

Procedure details

Ethanol (13 mL, 225) was added to a suspension of sodium (3.6 g, 157 mmol) in toluene (125 mL) with stirring at 85° C. The reaction mixture turned to a slightly turbid white mixture. 3,4-Dimethoxy phenylacetonitrile (26.6 g, 150 mmol) was added to the reaction mixture at one time and the mixture was stirred at 85° C. for 30 minutes. Diethyl carbonate (20 mL, 16.5 mmol) was added to the mixture. The mixture was heated at 110° C. for 5 hrs. The solvent was evaporated and ice (250 g) was added. The mixture was neutralized to pH=7 by addition of acetic acid (20 mL). The aqueous phase was extracted with ethyl acetate (3×20 mL). The combined extracts were washed with saturated aqueous sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70–230 mesh, 40% ethyl acetate/hexane) afforded cyano-(3,4-dimethoxy-phenyl)-acetic acid ethyl ester (18.1 g, 49% yield) as a colorless oil.
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13 mL
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3.6 g
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26.6 g
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20 mL
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ethyl acetate hexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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